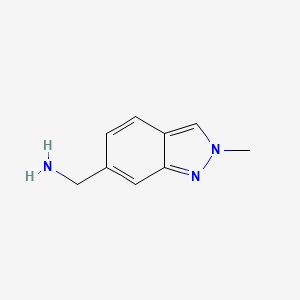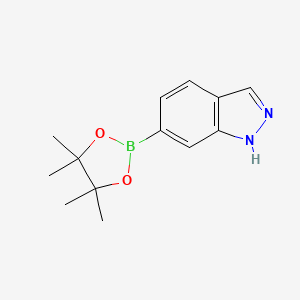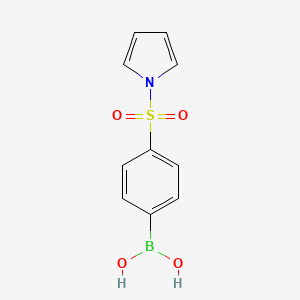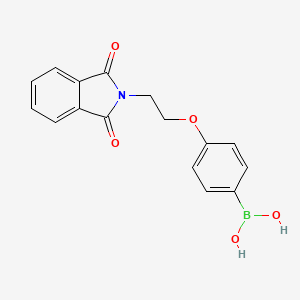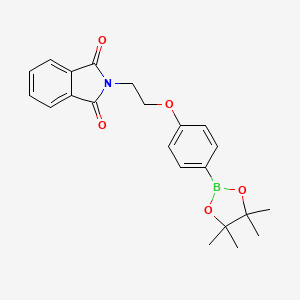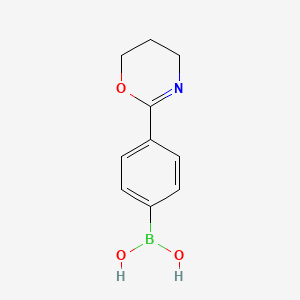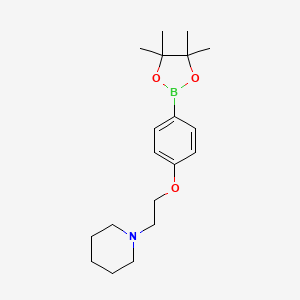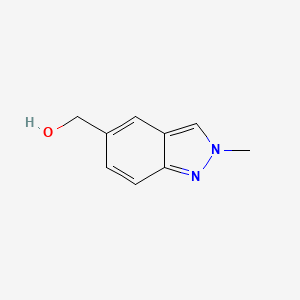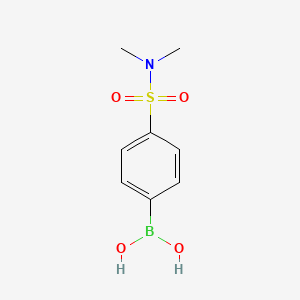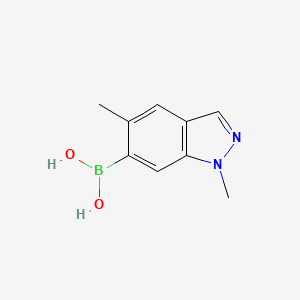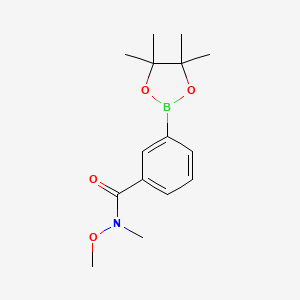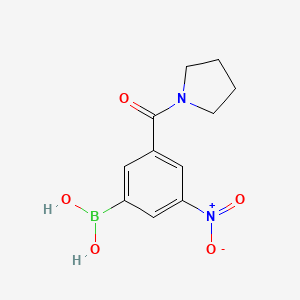![molecular formula C15H16O2 B1387107 [2-(3,4-Dimethylphenoxy)phenyl]methanol CAS No. 1039866-07-3](/img/structure/B1387107.png)
[2-(3,4-Dimethylphenoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenoxy)phenylmethanol (DMPPM) is an organic compound belonging to the phenolic class of compounds. It is an aromatic compound with two phenolic groups, each consisting of a benzene ring with a hydroxyl group attached. DMPPM has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for [2-(3,4-Dimethylphenoxy)phenyl]methanol involves the reaction of 3,4-dimethylphenol with benzyl bromide followed by reduction of the resulting benzyl ether to yield the target compound.
Starting Materials
3,4-dimethylphenol, benzyl bromide, sodium borohydride, methanol, diethyl ether, sodium hydroxide, hydrochloric acid
Reaction
Step 1: Dissolve 3,4-dimethylphenol (1.0 eq) and benzyl bromide (1.2 eq) in dry methanol and add sodium hydroxide (1.2 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours., Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 3: Concentrate the organic layer under reduced pressure to obtain the crude benzyl ether., Step 4: Dissolve the crude benzyl ether in dry methanol and add sodium borohydride (1.2 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours., Step 5: Quench the reaction by adding hydrochloric acid (1.2 eq) dropwise to the mixture. Extract the product with diethyl ether and wash the organic layer with water. Dry over anhydrous sodium sulfate., Step 6: Concentrate the organic layer under reduced pressure to obtain the crude [2-(3,4-Dimethylphenoxy)phenyl]methanol. Purify the product by recrystallization from ethanol.
科学的研究の応用
[2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants. [2-(3,4-Dimethylphenoxy)phenyl]methanol has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of several types of cancer cells. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria.
作用機序
The exact mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol is still not fully understood. However, it is believed that [2-(3,4-Dimethylphenoxy)phenyl]methanol is capable of binding to and activating certain proteins, including enzymes, receptors, and transcription factors. This binding can lead to a variety of effects, such as the inhibition of cell growth and the induction of apoptosis. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to interact with certain cellular pathways, such as the MAPK and NF-κB pathways, which can lead to a variety of downstream effects.
生化学的および生理学的効果
[2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to have anti-bacterial and anti-fungal effects, as well as to inhibit the growth of certain types of bacteria. Finally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to have neuroprotective effects, as it has been shown to protect against oxidative damage to neurons.
実験室実験の利点と制限
[2-(3,4-Dimethylphenoxy)phenyl]methanol is a useful compound for laboratory experiments due to its ability to interact with various proteins and cellular pathways. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using [2-(3,4-Dimethylphenoxy)phenyl]methanol in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not suitable for use in animal models due to its potential toxicity.
将来の方向性
The potential applications of [2-(3,4-Dimethylphenoxy)phenyl]methanol are vast, and there are many potential future directions for research. Some potential future directions include further research into its anti-cancer effects, its potential therapeutic effects in neurological disorders, and its ability to inhibit the growth of certain types of bacteria. Additionally, further research into its mechanism of action and its potential toxicity are needed in order to fully understand the potential therapeutic benefits of [2-(3,4-Dimethylphenoxy)phenyl]methanol.
特性
IUPAC Name |
[2-(3,4-dimethylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVJJKBDVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethylphenoxy)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

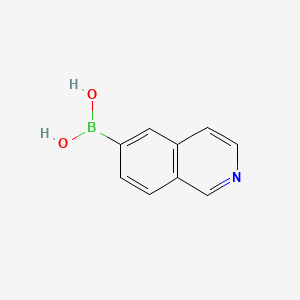
![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)
